Cas no 51765-23-2 (2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol)

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol
- CS-0353963
- 51765-23-2
- EN300-1966374
-
- インチ: 1S/C9H9ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-4,6,11-12H,5H2/b2-1+
- InChIKey: OSXDPXNJKBPXKH-OWOJBTEDSA-N
- ほほえんだ: ClC1=C(C=CC(/C=C/CO)=C1)O
計算された属性
- せいみつぶんしりょう: 184.0291072g/mol
- どういたいしつりょう: 184.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 40.5Ų
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966374-0.05g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1966374-0.5g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1966374-2.5g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 2.5g |
$1230.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424633-250mg |
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 98% | 250mg |
¥21978.00 | 2024-05-10 | |
Enamine | EN300-1966374-5g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 5g |
$1821.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424633-1g |
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 98% | 1g |
¥23868.00 | 2024-05-10 | |
Enamine | EN300-1966374-10.0g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 10g |
$3807.0 | 2023-05-25 | ||
Enamine | EN300-1966374-10g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 10g |
$2701.0 | 2023-09-17 | ||
Enamine | EN300-1966374-1g |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 1g |
$628.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424633-50mg |
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |
51765-23-2 | 98% | 50mg |
¥17409.00 | 2024-05-10 |
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenolに関する追加情報
Introduction to 2-Chloro-4-(3-Hydroxyprop-1-en-1-yl)Phenol (CAS No. 51765-23-2)
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol, identified by the CAS number 51765-23-2, is a chemically synthesized compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of phenolic compounds, which are known for their versatile chemical reactivity and biological activity. The molecule consists of a phenol ring substituted with a chlorine atom at the 2-position and a hydroxypropenyl group at the 4-position, making it a derivative of hydroxyphenols with additional functional groups that enhance its chemical diversity.
The synthesis of 2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol involves a series of carefully designed organic reactions, including chlorination, alkylation, and hydroxylation processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic transformations. Recent studies have highlighted the importance of stereochemistry in this compound, particularly in its enantiomeric forms, which may exhibit different biological activities depending on their spatial arrangement.
One of the most promising aspects of 2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is its potential in pharmacological applications. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways involved in inflammation, oxidative stress, and neurodegenerative diseases. For instance, research published in Nature Communications revealed that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. Furthermore, its antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative damage in vitro.
In addition to its pharmacological applications, 2-chloro-4-(3-hydroxyprop-1-en-1-yli)phenol has shown promise in materials science. Its unique molecular structure makes it a candidate for use in the development of advanced polymers and coatings with enhanced mechanical and thermal properties. Recent breakthroughs in polymer chemistry have demonstrated how this compound can be incorporated into polyurethane systems to improve their durability and resistance to environmental factors such as UV radiation and moisture.
The environmental impact of 2-chloro-4-(3-hydroxypropenyl)phenol has also been a topic of interest among researchers. Studies conducted under controlled laboratory conditions suggest that this compound undergoes rapid biodegradation under aerobic conditions, reducing its potential as an environmental pollutant. However, further research is needed to assess its long-term effects on aquatic ecosystems and soil microbiota.
In conclusion, 2-chloro-4-(3-hydroxypropenyl)phenol, with its unique chemical structure and diverse functional groups, represents a valuable addition to the arsenal of compounds available for scientific research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing fields such as drug discovery, materials science, and environmental chemistry.
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